(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUKFNPDYXRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidine Ring Formation
The synthesis begins with the formation of the thiazolidine core, a five-membered heterocycle containing sulfur and nitrogen. This step typically involves the cyclization of L-cysteine or its derivatives with carbonyl compounds. For example, L-cysteine hydrochloride reacts with acetone in aqueous sodium bicarbonate to yield 2-methylthiazolidine-4-carboxylic acid. The reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon, followed by intramolecular amine participation to form the ring.
Key conditions for this step include:
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Room temperature to prevent racemization of the chiral center.
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Sodium bicarbonate to neutralize hydrochloric acid generated during the reaction.
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Reaction times ranging from 3 to 12 hours , depending on the carbonyl substrate.
Yields for this step vary between 40–90% , influenced by steric and electronic effects of substituents on the carbonyl component. For instance, bulky substituents like methoxy groups reduce yields due to steric hindrance during cyclization.
Alternative One-Pot Approaches
Recent advances have explored one-pot strategies to streamline synthesis. For example, L-cysteine methyl ester hydrochloride can react with ketones (e.g., acetone) and Boc anhydride in a single vessel, eliminating the need for intermediate isolation. This method employs toluene as the solvent at 65°C , with triethylamine facilitating both cyclization and acylation.
Advantages :
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Reduced reaction time (total 3–4 hours vs. multi-step processes).
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Higher overall yields (69–91% ) due to minimized purification steps.
Reaction Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Comparative studies show that toluene outperforms dichloromethane and tetrahydrofuran in one-pot syntheses, likely due to its ability to stabilize transition states during cyclization. Elevated temperatures (65°C ) further accelerate ring formation without compromising stereochemical integrity.
Stereochemical Control
The (4S) configuration is preserved through the use of L-cysteine , which dictates the chirality at the 4-position. X-ray crystallography and NMR spectroscopy confirm that no epimerization occurs during BOC protection. For instance, in the synthesis of analogous thiazolidine derivatives, the (2R,4R) configuration remains intact post-acylation.
Comparative Data on Synthesis Conditions
*Estimated from analogous reactions.
Applications in Organic Synthesis
The BOC-protected thiazolidine serves as a versatile building block in:
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidine ring, which is significant for its reactivity and biological interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for easy manipulation during synthetic processes, making it a valuable intermediate in pharmaceutical development. The thiazolidine structure is known for influencing the compound's reactivity, making it an essential component in drug synthesis.
Biological Activities
Research indicates that (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid exhibits several promising biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Thiazolidines are often explored for their ability to modulate inflammatory responses, suggesting applications in treating inflammatory diseases.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, making them candidates for anticancer drug development.
Case Studies
Recent studies have focused on evaluating the anticancer properties of compounds related to thiazolidines. For instance, derivatives of 2-aryl-1,3-thiazolidin-4-one have been synthesized and tested against various cancer cell lines. One study reported that specific compounds exhibited significant inhibition rates against leukemia and CNS cancer cell lines, with inhibition values reaching up to 84.19% .
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity with various biological targets. These studies are crucial for elucidating the compound's potential therapeutic effects and guiding future drug development efforts.
Mechanism of Action
The mechanism of action of (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid largely depends on its role as a protecting group in organic synthesis. The Boc group protects the amine functionality by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from the amine group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents at positions 2 and 3, ring heteroatoms, and stereochemistry. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Position 2: Methyl (target) vs. Methyl substituents offer lower steric hindrance, favoring synthetic versatility . Position 3: Boc (target) vs. ethoxycarbonyl (CAS 127657-29-8): Boc groups provide superior stability under acidic conditions, making them preferable in multi-step syntheses .
Ring Heteroatoms :
- Thiazolidine (sulfur) vs. oxazolidine (oxygen) (CAS 143364-85-6): Sulfur in thiazolidines increases electron density and resistance to hydrolysis compared to oxazolidines .
Biological Activity
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid (CAS No. 1217546-87-6) is a chiral compound characterized by its thiazolidine ring structure, which includes a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in organic and medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its structural characteristics that influence these activities.
Structural Characteristics
The molecular formula of this compound is C10H17NO4S, with a molecular weight of 247.31 g/mol. The thiazolidine framework is crucial for its biological interactions, as it can influence the compound's reactivity and affinity for various biological targets.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO4S |
| Molecular Weight | 247.31 g/mol |
| Chiral Center | Yes (at C4) |
| Functional Groups | Carboxylic acid, Boc group |
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. A study synthesized several derivatives of thiazolidine-4-carboxylic acid and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming standard antibiotics like Penicillin G and Kanamycin B .
Key Findings:
- Effective Against: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism: Likely involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Thiazolidine compounds are also being explored for their anti-inflammatory properties. They may modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases. The exact mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Anticancer Activity
Certain thiazolidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine ring can enhance anticancer activity. For instance, specific substitutions at the aromatic ring have been linked to increased potency against cancer cells .
Notable Case Studies:
- Cytotoxicity Assays: Derivatives tested against breast cancer and leukemia cell lines showed promising results, indicating potential for development into anticancer agents.
- Mechanisms of Action: Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.
Synthesis Methods
Various synthetic routes have been developed for this compound, emphasizing its versatility in pharmaceutical applications. These methods often involve the protection of functional groups to enhance yield and purity during synthesis.
Chemical Reactions Analysis
Ring-Opening Reactions
The thiazolidine ring can undergo nucleophilic or electrophilic ring-opening:
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Acid-Catalyzed Hydrolysis : In HCl (1M), the ring opens to yield -Boc-protected cysteine and formaldehyde .
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Displacement by Electrophiles : The sulfur atom in the thiazolidine reacts with electrophiles (e.g., methylglyoxal), displacing formaldehyde and forming new adducts (e.g., methylglyoxal-thiazolidine) .
Boc Deprotection
The tert-butoxycarbonyl group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane) to yield the free amine :
Carboxylic Acid Modifications
The carboxylic acid group participates in:
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Esterification : Reacts with alcohols (e.g., methanol/H) to form methyl esters .
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Amide Coupling : Activates with EDC/HOBt to conjugate with amines .
Comparative Reactivity with Analogues
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via cyclization of cysteine derivatives with tert-butoxycarbonyl (Boc) protection. Key steps include:
- Thiazolidine ring formation : Reaction of L-cysteine derivatives with aldehydes or ketones under acidic conditions.
- Boc protection : Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Stereochemical control : The (4S)-configuration is achieved using enantiomerically pure starting materials (e.g., L-cysteine) and optimizing reaction pH to minimize racemization. Elevated temperatures may reduce stereochemical fidelity .
Q. How can researchers characterize the crystallographic structure of this compound, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key features include:
- Hydrogen bonding : Intermolecular O–H⋯O bonds between carboxylic acid groups and carbonyl oxygen atoms stabilize the crystal lattice.
- Torsional angles : The thiazolidine ring adopts a half-chair conformation, influenced by steric effects from the tert-butyl group.
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .
Q. What analytical techniques are most effective in confirming the enantiomeric purity of this chiral thiazolidine derivative?
- Methodological Answer :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase. Retention time differences between enantiomers confirm purity.
- Optical rotation : Compare the measured [α]D value with literature data for the (4S)-configured compound.
- Circular dichroism (CD) : Characterize Cotton effects in the 200–250 nm range to confirm absolute configuration .
Advanced Research Questions
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining high enantiomeric excess, and what strategies mitigate these issues?
- Methodological Answer :
- Racemization risk : During Boc protection, prolonged exposure to basic conditions can cause epimerization. Mitigation: Use milder bases (e.g., DMAP) and lower temperatures (<0°C).
- Purification : Chromatography is inefficient for large-scale production. Alternative: Crystallization-driven purification using ethanol/water mixtures to isolate the desired diastereomer.
- Process optimization : Design of Experiments (DoE) can identify critical parameters (e.g., pH, solvent polarity) affecting yield and purity .
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s reactivity in peptide coupling or derivatization reactions?
- Methodological Answer :
- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack at the adjacent carbonyl, enhancing stability during coupling reactions.
- Deprotection : The Boc group is selectively removed under acidic conditions (e.g., TFA/DCM), leaving other functional groups (e.g., carboxylic acid) intact.
- Applications : Used in solid-phase peptide synthesis (SPPS) to protect the α-amino group of cysteine derivatives, enabling sequential peptide chain elongation .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for structurally related thiazolidine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl group at C2, Boc group) to isolate contributions to bioactivity.
- Assay standardization : Use consistent cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial tests) and controls to minimize variability.
- Mechanistic studies : Employ fluorescence anisotropy or molecular docking to evaluate target binding specificity, distinguishing true activity from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
